molecular formula C3H19NNa2O12P2 B10769060 Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate

Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate

Cat. No.: B10769060
M. Wt: 369.11 g/mol
InChI Key: CZYWHNTUXNGDGR-UHFFFAOYSA-L
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Description

Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate is a compound that belongs to the class of phosphonates and bisphosphonates. These compounds are characterized by the presence of stable carbon-phosphorus (C-P) bonds, which make them resistant to biochemical, thermal, and photochemical decomposition .

Scientific Research Applications

Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate has a wide range of scientific research applications:

Biological Activity

Disodium (3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid pentahydrate, commonly referred to as disodium phosphonate, is a phosphonic acid derivative with applications in various fields, including agriculture, medicine, and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

Disodium phosphonate has a unique chemical structure that allows it to interact with biological systems effectively. The compound can be represented structurally as follows:

Disodium (3 amino 1 hydroxy 1 phosphonatopropyl)phosphonic acid\text{Disodium }\left(\text{3 amino 1 hydroxy 1 phosphonatopropyl}\right)\text{phosphonic acid}

This structure includes a phosphonic acid group that contributes to its biological activity through interactions with various biomolecules.

Mechanisms of Biological Activity

The biological activity of disodium phosphonate is primarily attributed to its ability to inhibit certain enzymes and modulate cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : Disodium phosphonate has been shown to inhibit enzymes involved in phosphorous metabolism, which can affect various biochemical pathways.
  • Biofilm Disruption : Research indicates that disodium phosphonate can disrupt biofilms formed by bacteria, making it a potential candidate for antimicrobial applications .
  • Cellular Uptake : The compound's ability to penetrate cell membranes allows it to exert effects on intracellular processes.

Toxicity and Safety Profile

The safety profile of disodium phosphonate has been evaluated in several studies. Key findings include:

  • Acute Toxicity : Studies indicate that the compound has low acute toxicity, with LD50 values greater than 2000 mg/kg in rats .
  • Chronic Toxicity : Long-term studies have shown no significant adverse effects at doses up to 500 mg/kg/day, suggesting a favorable safety margin for potential therapeutic uses .
  • Environmental Impact : Disodium phosphonate is considered slightly mobile in soil and has a moderate persistence rate, raising concerns about its environmental impact when used extensively in agricultural applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of disodium phosphonate across different contexts:

  • Agricultural Applications : Disodium phosphonate is used as a fungicide in vineyards. A peer review concluded that it effectively reduces fungal infections while posing minimal risk to non-target organisms .
  • Biomedical Research : In biomedical applications, disodium phosphonate has been explored for its potential to enhance the binding of bioactive molecules to surfaces. For example, studies demonstrated its effectiveness in immobilizing proteins on titanium surfaces for improved biocompatibility .
  • Pharmacological Studies : Research focusing on the pharmacological properties of disodium phosphonate indicates its potential use in treating conditions related to phosphorus metabolism disorders and as an antimicrobial agent due to its biofilm-disrupting capabilities .

Table 1: Toxicity Profile of Disodium Phosphonate

Study TypeDose (mg/kg)Observed EffectsReference
Acute Toxicity>2000No significant adverse effects
Chronic Toxicity500No adverse effects
Environmental ImpactN/ASlightly mobile, moderate persistence

Table 2: Applications of Disodium Phosphonate

Application AreaDescriptionReference
AgricultureUsed as a fungicide in vineyards
BiomedicalEnhances binding of bioactive molecules on surfaces
PharmacologyPotential treatment for phosphorus metabolism disorders

Properties

Molecular Formula

C3H19NNa2O12P2

Molecular Weight

369.11 g/mol

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate

InChI

InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2

InChI Key

CZYWHNTUXNGDGR-UHFFFAOYSA-L

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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